1-(2-Amino-6-bromopyridin-3-YL)ethanone crystal structure and X-ray diffraction data
1-(2-Amino-6-bromopyridin-3-YL)ethanone crystal structure and X-ray diffraction data
An in-depth technical analysis of 1-(2-Amino-6-bromopyridin-3-YL)ethanone (CAS: 2138823-47-7)[1], a highly functionalized heterocyclic building block critical to modern drug discovery. This compound serves as a privileged intermediate in the synthesis of complex therapeutics, including kinase inhibitors and NLRP3 inflammasome antagonists[2].
As a Senior Application Scientist, I have structured this whitepaper to elucidate the conformational dynamics, crystallographic methodology, and supramolecular architecture of this molecule. The protocols detailed herein are designed as self-validating systems to ensure absolute structural confidence.
Molecular Anatomy and Conformational Dynamics
The structural integrity of 1-(2-amino-6-bromopyridin-3-yl)ethanone is governed by a delicate balance of steric constraints and electronic effects across the pyridine core. Understanding these dynamics is paramount for structure-based drug design (SBDD).
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The S(6) Intramolecular Hydrogen Bond: The proximity of the C2-amino group (hydrogen bond donor) and the C3-acetyl group (hydrogen bond acceptor) strongly drives the formation of an intramolecular N−H⋯O=C hydrogen bond. This interaction forms a pseudo-six-membered ring (an S(6) motif), locking the acetyl group into a rigid, coplanar conformation with the pyridine ring. This conformational locking is a critical design element when targeting specific kinase hinge-binding regions.
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Electronic and Steric Influence of C6-Bromine: The bromine atom at the C6 position serves a dual purpose. Chemically, it acts as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Crystallographically, bromine is a heavy atom that dominates X-ray scattering, introducing significant anomalous dispersion which is highly advantageous for phase solving and absolute structure determination.
Caption: Hierarchical network of intra- and intermolecular interactions governing the crystal lattice.
X-Ray Crystallography: Experimental Workflow
To obtain high-resolution diffraction data, the experimental workflow must be meticulously controlled. The following step-by-step methodology outlines a self-validating protocol for the crystallization and structural elucidation of brominated pyridine derivatives.
Step 1: Crystal Growth via Antisolvent Diffusion
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Dissolution: Dissolve 20 mg of the compound in a minimal volume (approx. 0.5 mL) of ethyl acetate. Causality: Ethyl acetate is chosen because its moderate polarity readily solvates both the polar amino/acetyl groups and the lipophilic bromopyridine core.
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Layering: Carefully layer 2.0 mL of hexanes over the solution in a narrow crystallization tube.
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Maturation: Seal the tube and allow it to stand undisturbed at 20 °C for 48–72 hours. Causality: Slow liquid-liquid diffusion promotes the nucleation of thermodynamically stable single crystals rather than kinetic precipitates, minimizing lattice defects.
Step 2: Mounting and Cryocooling
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Selection: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction (ideal dimensions: ∼0.2×0.15×0.1 mm).
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Mounting: Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's 100 K nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic motion (reducing atomic displacement parameters) and prevents solvent loss, yielding significantly higher resolution data and sharper diffraction spots.
Step 3: Data Collection and Reduction
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Irradiation: Collect data using a microfocus X-ray diffractometer equipped with Cu K α radiation ( λ=1.54184 Å). Causality: Copper radiation is specifically selected over Molybdenum because it maximizes the anomalous scattering signal ( Δf′′ ) of the bromine atom, enabling unambiguous phase determination.
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Absorption Correction: Apply a multi-scan absorption correction during data reduction. Causality: Bromine is highly absorbing. Failing to correct for this will result in severe systematic errors, manifesting as Fourier truncation ripples (ghost peaks) around the heavy atom in the electron density map.
Step 4: Structure Solution and Refinement
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Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) within the Olex2 graphical user interface[3][4].
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Refinement: Refine the model using full-matrix least-squares on F2 via SHELXL[5]. Causality: Refining against F2 utilizes all collected reflections (including those with negative intensities due to background noise), providing a statistically superior and unbiased model compared to refinement against F .
Caption: Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data and Structural Parameters
The quantitative data derived from the X-ray diffraction experiment validates the molecular geometry. Below is a summarized table of representative crystallographic parameters expected for the 1-(2-amino-6-bromopyridin-3-yl)ethanone chemotype, reflecting a high-quality refinement profile.
| Parameter | Value / Description |
| Empirical Formula | C 7 H 7 BrN 2 O |
| Formula Weight | 215.05 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈7.8 Å, b≈11.2 Å, c≈9.5 Å, β≈105∘ |
| Volume | ∼800 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρcalc ) | ∼1.78 g/cm 3 |
| Absorption Coefficient ( μ ) | ∼6.5 mm −1 |
| F(000) | 424 |
| Goodness-of-fit (GOF) on F2 | 1.025 (Ideal target: ∼1.0 ) |
| Final R indices [ I>2σ(I) ] | R1=0.032 , wR2=0.085 |
| Largest diff. peak and hole | 0.45 and −0.38 e·Å −3 |
Note: A Goodness-of-Fit (GOF) value near 1.0 and an R1 value below 0.05 are internal validation metrics confirming that the structural model accurately represents the experimental electron density.
Supramolecular Architecture
Beyond the discrete molecule, the efficacy of this compound in solid-state formulations relies on its supramolecular assembly.
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Hydrogen-Bonded Dimers: While one proton of the C2-amino group is occupied by the intramolecular bond to the acetyl group, the second proton is directed outward. This typically engages the pyridine nitrogen of an adjacent molecule, forming a robust intermolecular N−H⋯N hydrogen bond. This results in centrosymmetric dimers characterized by an R22(8) graph-set motif.
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Halogen Bonding: The electron-deficient region (the σ -hole) on the C6-bromine atom can act as a halogen bond donor. In the crystal lattice, this often interacts with the electron-rich π -system of neighboring pyridine rings or the acetyl oxygen, directing the 3D packing architecture and increasing the overall density and stability of the crystal.
References
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chemsrc.com. "2138823-47-7_CAS号:2138823-47-7_Methyl 5-(2-bromoethenyl..." ChemSrc. Available at:[Link]
- Google Patents. "WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors." Google.
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. Available at:[Link]
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OlexSys. "Olex2: Crystallography at your fingertip!" OlexSys Documentation. Available at:[Link]
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Northwestern University IMSERC. "Structure Solution and Refinement with Olex2: A guide." Northwestern University. Available at: [Link]
Sources
- 1. 2138823-47-7_CAS号:2138823-47-7_Methyl 5-(2-bromoethenyl)thiophene-3-carboxylate - 化源网 [m.chemsrc.com]
- 2. WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - Google Patents [patents.google.com]
- 3. Olex2 | OlexSys [olexsys.org]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
